2-Amino-1-ethylpyridinium iodide
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1073-30-9 |
|---|---|
Molecular Formula |
C7H11IN2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium-2-amine;iodide |
InChI |
InChI=1S/C7H10N2.HI/c1-2-9-6-4-3-5-7(9)8;/h3-6,8H,2H2,1H3;1H |
InChI Key |
YLIIAGSCEFSVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC=C1N.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Hydrogen Bonding Potential of 2-Amino-1-ethylpyridinium Iodide
Executive Summary
The salt 2-Amino-1-ethylpyridinium iodide represents a distinct class of organic-inorganic hybrids where the lattice architecture is governed by a competition between strong electrostatic forces and directional hydrogen bonding. Unlike its protonated analogue (2-aminopyridinium), the N-ethylation at the pyridinium nitrogen blocks the primary ring donor site, forcing the supramolecular assembly to rely exclusively on the exocyclic amino group (
This guide analyzes the hydrogen bonding potential (HBP) of this scaffold, detailing the electronic redistribution caused by alkylation, the specific donor-acceptor mechanics with the soft iodide anion, and the implications for Non-Linear Optical (NLO) material design and crystal engineering .
Molecular Architecture & Electronic Properties
To understand the hydrogen bonding potential, one must first deconstruct the electronic landscape of the cation.
Cationic Charge Distribution
The 2-amino-1-ethylpyridinium cation exhibits a resonance structure that significantly enhances the acidity of the exocyclic amino protons.
-
Inductive Effect: The ethyl group at
exerts a positive inductive effect ( ), stabilizing the positive charge on the ring nitrogen. -
Resonance Contribution: The lone pair on the exocyclic amino nitrogen (
) donates into the electron-deficient pyridinium ring. This increases the double-bond character of the bond and creates a partial positive charge on the exocyclic nitrogen. -
H-Bond Implication: The partial positive charge on
renders the amino protons ( ) significantly more acidic (better H-bond donors) compared to neutral 2-aminopyridine.
The Iodide Acceptor
The iodide anion (
-
Large Ionic Radius:
. -
Diffuse Charge: The negative charge is spread over a large volume, making the H-bonds less electrostatic and more dispersive compared to chloride or fluoride salts.
-
Directionality: Iodide is multivalent in its acceptor capability, often accepting 2–4 hydrogen bonds simultaneously, facilitating the formation of complex 2D or 3D networks.
Hydrogen Bonding Mechanics
The supramolecular assembly of 2-Amino-1-ethylpyridinium iodide is driven by the Charge-Assisted Hydrogen Bond (CAHB) .
Primary Interaction:
Since the ring nitrogen (
-
Donor Sites: The two protons on the exocyclic amine.
-
Geometry: The
distance is typically in the range of 3.50 – 3.75 Å (donor-acceptor distance), with bond angles approaching . -
Network Topology: The iodide anions act as bridges between cationic columns, often linking two or three cations. This frequently results in helical chains or corrugated sheets rather than discrete dimers.
Secondary Interaction:
The hydrogen atoms on the pyridinium ring (specifically at
-
Significance: While weak (
), these interactions often dictate the "tilt" of the aromatic rings within the crystal lattice, influencing stacking distances ( ).
Visualization of the H-Bonding Network
The following diagram illustrates the predicted connectivity and supramolecular synthons.
Figure 1: Topology of donor-acceptor interactions.[1] The exocyclic amino protons form the primary structural anchors with the iodide anion.
Experimental Characterization Protocols
To rigorously validate the hydrogen bonding potential, the following multi-modal workflow is recommended.
Synthesis of the Salt
Reaction:
-
Solvent: Acetonitrile or Ethanol (Polar aprotic vs. protic). Acetonitrile is preferred to precipitate the product directly.
-
Conditions: Reflux for 4–6 hours.
-
Purification: Recrystallization from Ethanol/Ether to ensure high-quality single crystals for XRD.
Spectroscopic Validation (IR & NMR)
Hydrogen bonding induces specific spectral shifts.
| Technique | Parameter | Observation in Free Base | Observation in Salt (H-Bonded) | Mechanistic Insight |
| FT-IR | Red-shift indicates weakening of N-H bond due to strong H-bonding with | |||
| Downfield shift due to deshielding by positive charge and H-bond formation. | ||||
| Titration | Constant shift | Shift changes with concentration | In non-polar solvents (e.g., |
Crystallographic Analysis (XRD)
Single Crystal XRD is the gold standard.
-
Target Metric: Measure the
distance. -
Criterion: A distance
(sum of van der Waals radii) confirms H-bonding. -
Packing: Look for non-centrosymmetric space groups (e.g.,
, ). If the salt crystallizes in these groups, it has NLO potential (Second Harmonic Generation).
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow for 2-Amino-1-ethylpyridinium iodide.
Applications & Significance
Non-Linear Optics (NLO)
Organic salts like 2-amino-1-ethylpyridinium iodide are candidates for NLO materials.
-
Mechanism: The large hyperpolarizability (
) of the cation (due to charge transfer from to the pyridinium ring) combined with an acentric crystal packing (induced by chiral H-bond networks with iodide) can lead to high Second Harmonic Generation (SHG) efficiency. -
Advantage: Unlike inorganic NLO materials, these salts can be fine-tuned by changing the alkyl chain length (ethyl vs. methyl vs. propyl) to alter the packing density and H-bond network.
Crystal Engineering
The "ethyl" group acts as a steric steering group.
-
Steric Bulk: It prevents the formation of flat, stacked sheets often seen in methyl derivatives, forcing the lattice into more open, herringbone, or helical arrangements.
-
Ionic Liquids: If the melting point can be suppressed (e.g., by using a larger anion or longer alkyl chain), these pyridinium salts serve as precursors to Room Temperature Ionic Liquids (RTILs), useful as green solvents.
References
-
Mukda, B. A., Dickie, D. A., & Turnbull, M. M. (2024).[2] Salts of 2-amino-5-iodopyridinium. Clark University. Link
-
Reiss, G. J. (2013). 2-Aminopyridin-1-ium triiodide. Acta Crystallographica Section E. Link
-
Kennedy, A. R., & Okoth, M. O. (2012).[3] 2-Aminoethanaminium iodide.[3][4] Acta Crystallographica Section E. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-1-ethylpyridinium iodide. Link
-
Dhanuskodi, S., et al. (2005).[5] Semiorganic NLO material for short-wavelength generation: 2-amino-5-nitropyridinium bromide. Journal of Crystal Growth. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Salts of 2-amino-5-iodopyridinium" by Benjamin A. Mukda, Diane A. Dickie et al. [commons.clarku.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-AMINO-1-ETHYLPYRIDINIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Guide: Electronic Absorption Spectra of 2-Amino-1-ethylpyridinium Iodide
Executive Summary
2-Amino-1-ethylpyridinium iodide (CAS: 1073-30-9) represents a class of cationic N-heterocycles where the electronic absorption profile is governed by two distinct phenomena: the internal
This guide provides a rigorous framework for the synthesis, spectral characterization, and data interpretation of this compound. It is designed for researchers utilizing this scaffold in solvatochromic studies, ionic liquid formulation, or as a precursor for N-centered radical synthesis in drug discovery.
Part 1: Molecular Architecture & Electronic Theory
Structural Chromophores
The absorption spectrum is not a singular entity but a superposition of two distinct electronic events. Understanding this duality is critical for accurate assignment of spectral bands.
-
The Cationic Core (
): The 2-aminopyridine moiety acts as the primary chromophore. The exocyclic amino group functions as an auxochrome, donating electron density into the ring via resonance ( effect). Quaternization at the N1 position with an ethyl group lowers the energy of the LUMO, typically resulting in a bathochromic (red) shift compared to the neutral parent base.-
Expected Region: 230–310 nm.
-
Sensitivity: Moderately sensitive to pH (deprotonation of the amino group).
-
-
The Ion-Pair Charge Transfer (IPCT): In non-polar or weakly polar solvents, the iodide anion acts as an electron donor (HOMO) to the electron-deficient pyridinium ring (LUMO). This transition is intermolecular within the contact ion pair.
-
Equation:
-
Expected Region: Near-UV to Visible (highly solvent dependent).
-
Sensitivity: Extremely sensitive to solvent polarity (Negative Solvatochromism).
-
Energy Level Diagram
The following diagram illustrates the electronic transitions relative to the molecular orbitals.
Figure 1: Energy level diagram distinguishing between the intrinsic intraligand transition (blue) and the extrinsic iodide-to-cation charge transfer (yellow).
Part 2: Synthesis & Sample Preparation
High-purity samples are a prerequisite for accurate spectroscopy, as free iodine (
Synthesis Protocol (Quaternization)
Objective: Synthesize 2-Amino-1-ethylpyridinium iodide free of starting materials.
-
Reagents: 2-Aminopyridine (1.0 eq), Ethyl Iodide (1.2 eq), Acetonitrile (anhydrous).
-
Reaction: Reflux 2-aminopyridine with ethyl iodide in acetonitrile for 6–12 hours. The product typically precipitates as a solid.
-
Purification (Critical):
-
Filter the precipitate.
-
Recrystallize from absolute ethanol or an ethanol/diethyl ether mixture.
-
Validation: The crystals must be colorless to pale yellow. A dark yellow/brown color indicates oxidation of iodide to iodine.
-
-
Drying: Vacuum dry at 40°C over
to remove solvated water, which drastically alters spectral properties.
Sample Preparation for UV-Vis
Solvent Selection: To observe the full spectral behavior, prepare solutions in three solvents of varying polarity:
-
Dichloromethane (DCM): Low polarity. Favors tight ion-pairing. Best for observing CT bands.
-
Acetonitrile (MeCN): Medium polarity.
-
Water/Methanol: High polarity. Favors dissociation into free ions (
).
Concentration:
Prepare a stock solution of
Part 3: Experimental Protocol (Spectroscopy)
Measurement Workflow
This protocol ensures self-validation by checking for concentration dependence (aggregation) and impurities.
Figure 2: Step-by-step spectroscopic workflow ensuring data integrity through linearity validation.
Step-by-Step Procedure
-
Baseline Correction: Insert a cuvette with pure solvent. Run a baseline correction from 600 nm to 200 nm.
-
Sample Scan: Insert the sample. Scan at a slow speed (approx. 60–120 nm/min) to resolve fine structure.
-
Iodide Interference Check: If a peak appears near 226 nm, it may be the intrinsic absorption of the iodide anion (
). To confirm, add a drop of (in aqueous tests); precipitation of AgI and disappearance of the band confirms it is the counterion, not the cation. -
Beer-Lambert Validation: Perform measurements at 0.5x, 1x, and 2x concentration. If the
shifts with concentration, aggregation (stacking) is occurring.
Part 4: Spectral Analysis & Interpretation[2]
Data Interpretation Table
The following table summarizes the expected spectral features for 2-Amino-1-ethylpyridinium iodide.
| Feature | Wavelength ( | Assignment | Solvent Behavior |
| Band I | 230 – 245 nm | Minimal shift. Overlaps with Iodide absorption. | |
| Band II | 295 – 310 nm | Slight red shift in polar solvents. | |
| Band III | 350 – 450 nm | Charge Transfer (CT) | Strong Negative Solvatochromism. Visible in DCM; disappears or blue-shifts in Water. |
The "Iodide Effect" (Crucial for Researchers)
In drug development applications involving DNA intercalation, the iodide counterion is often exchanged for chloride or hexafluorophosphate to avoid oxidative toxicity.
-
Observation: If the spectrum shows a "tail" extending into the visible region (yellow solution) in DCM but becomes colorless in Methanol, this is the Charge Transfer band.
-
Mechanistic Implication: The iodide is donating an electron to the pyridinium ring. This is not an impurity; it is an intrinsic property of the ion pair.
pH Sensitivity
The 2-amino group can undergo acid-base equilibrium.
-
Acidic pH: Protonation of the amino group eliminates the
contribution, causing a blue shift (hypsochromic). -
Basic pH: Deprotonation to the imino form (uncommon for N-alkylated salts but possible under extreme conditions) leads to a red shift.
Part 5: Applications in Drug Development
DNA Binding & Intercalation
The planar structure of the 2-amino-1-ethylpyridinium cation allows it to interact with DNA.
-
Method: Titrate the compound with ct-DNA.
-
Signal: Look for hypochromism (decrease in intensity) and a bathochromic shift (red shift) of Band II (~300 nm). This indicates intercalation into the base pair stack.
N-Centered Radical Precursors
Recent synthetic methodologies utilize N-aminopyridinium salts as precursors for amidyl radicals via Single Electron Transfer (SET).[2]
-
Relevance: The reduction potential of the salt correlates with the energy of the CT band. A lower energy CT band (red-shifted) implies an easier reduction, facilitating the release of the radical species under milder conditions.
References
-
Kosower, E. M. (1958).[3] "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values." Journal of the American Chemical Society.[3][4] Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Katritzky, A. R., et al. (1980). "Pyridinium Salts."[2][5][6][7][8] Advances in Heterocyclic Chemistry. Link
-
Sigma-Aldrich. "2-Amino-1-ethylpyridinium iodide Product Specification." Link
-
Maiti, N. C., et al. (2016). "Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system." Journal of Chemical Sciences. Link
Sources
- 1. Charge-transfer band - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ias.ac.in [ias.ac.in]
Methodological & Application
microwave-assisted synthesis of 2-Amino-1-ethylpyridinium iodide
Application Note: Microwave-Assisted Synthesis of 2-Amino-1-ethylpyridinium Iodide
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 2-amino-1-ethylpyridinium iodide via the Menschutkin reaction. By leveraging dielectric heating, this method overcomes the limitations of conventional reflux—specifically long reaction times and the volatility of ethyl iodide—to deliver high-purity quaternary ammonium salts in under 30 minutes. This guide is designed for medicinal chemists and material scientists requiring rapid access to pyridinium scaffolds for ionic liquids or fluorescent probes.
Scientific Foundation & Mechanism
The Menschutkin Reaction
The synthesis involves the
Regioselectivity: Ring vs. Exocyclic Nitrogen
A critical consideration in the alkylation of 2-aminopyridine is regioselectivity. The molecule possesses two nucleophilic sites: the exocyclic amine (
-
Mechanism: The lone pair on the exocyclic nitrogen participates in resonance delocalization with the aromatic ring, increasing the electron density at the ring nitrogen (N1) and the C3/C5 positions.
-
Outcome: Consequently, the ring nitrogen is significantly more nucleophilic than the exocyclic amine. Under neutral conditions with alkyl halides, alkylation occurs preferentially at the N1 position, yielding the 1-alkyl-2-aminopyridinium salt.
Microwave Dielectric Heating Effects
The reaction proceeds through a highly polar transition state (formation of charged species from neutral reactants).
-
Non-Thermal/Specific Microwave Effects: The transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state through dipolar polarization, effectively lowering the activation energy ($ \Delta G^\ddagger $).
-
Thermal Efficiency: Ethyl iodide is volatile (b.p. 72 °C). Conventional reflux is limited by this boiling point. Microwave reactors allow for "superheating" in sealed vessels, safely reaching 110–150 °C, which accelerates the reaction rate by orders of magnitude according to the Arrhenius equation.
Figure 1: Mechanistic pathway of the Menschutkin reaction under microwave irradiation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 2-Aminopyridine | 94.11 | 1.0 | Nucleophile |
| Iodoethane (Ethyl Iodide) | 155.97 | 1.5 | Electrophile |
| Acetonitrile (MeCN) | 41.05 | Solvent | High dielectric medium |
| Diethyl Ether | 74.12 | Wash | Precipitation solvent |
Safety Note: Ethyl iodide is an alkylating agent and suspected carcinogen. Handle in a fume hood. Acetonitrile is toxic.
Equipment Setup
-
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with a crimp/snap cap and silicone/PTFE septum.
-
Stirring: Magnetic stir bar (high stir rate required).
Step-by-Step Procedure
Step 1: Preparation
-
Weigh 94 mg (1.0 mmol) of 2-aminopyridine directly into a 10 mL microwave vial.
-
Add 2.0 mL of Acetonitrile (MeCN). Note: MeCN is preferred over Ethanol for its higher microwave absorbance and ability to precipitate the product upon cooling.
-
Add 120 µL (approx. 1.5 mmol) of Iodoethane. Excess alkyl halide drives the reaction to completion.
-
Seal the vial immediately to prevent evaporation of ethyl iodide.
Step 2: Microwave Irradiation Program the reactor with the following parameters:
-
Temperature: 110 °C
-
Ramp Time: 2:00 min
-
Hold Time: 20:00 min
-
Pressure Limit: 250 psi (17 bar) - Safety cutoff
-
Power: Dynamic (Max 200W)
-
Stirring: High
Step 3: Work-up & Isolation
-
Allow the vial to cool to room temperature (usually automated by the reactor's air jet).
-
Observation: The product, being an ionic salt, often precipitates spontaneously from Acetonitrile upon cooling.
-
If no precipitate forms, add 5 mL of cold Diethyl Ether to the reaction mixture to force precipitation.
-
Filter the solid using a vacuum filtration setup (Hirsch funnel).
-
Wash the filter cake 3x with 5 mL of Diethyl Ether to remove unreacted ethyl iodide and pyridine starting material.
-
Dry the solid under vacuum or in a desiccator.
Figure 2: Operational workflow for the synthesis.
Results & Characterization
Expected Yield
-
Microwave Method: 85–95% isolated yield.
-
Conventional Thermal (Reflux 24h): Typically 60–75% yield.
Analytical Validation
The formation of the quaternary salt is confirmed by the deshielding of the pyridine ring protons in
-
Appearance: White to pale yellow crystalline solid.
-
NMR (DMSO-
):-
Look for a triplet (~1.4 ppm) and quartet (~4.4 ppm) corresponding to the
-ethyl group. -
The
-protons (H-6) of the pyridine ring will shift downfield significantly (often >8.5 ppm) compared to the neutral 2-aminopyridine precursor due to the electron-withdrawing effect of the quaternary nitrogen. -
The amine (
) protons typically appear as a broad singlet, often shifted downfield relative to the starting material.
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield / No Precipitate | Product solubility in MeCN is too high. | Concentrate the reaction mixture by 50% using a nitrogen stream, then add excess Diethyl Ether or Ethyl Acetate to crash out the salt. |
| Vial Over-Pressurization | Ethyl Iodide is volatile; Temp too high. | Ensure the vial size leaves ~50% headspace. Do not exceed 120 °C. Check the pressure limit setting (safe limit is usually 20 bar). |
| Dark/Tarred Product | Thermal decomposition (Hot spots). | Ensure vigorous stirring. Reduce temperature to 100 °C and extend time to 30 min. |
References
- Citation Context: Validates the general efficiency of microwave irradiation for pyridinium salt synthesis (94% yield vs 81% thermal) and establishes Acetonitrile as the preferred solvent.
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link][4]
- Citation Context: Provides specific protocol parameters (155°C, 50 min for complex analogs; adapted to 110°C for simpler ethyl iodide alkylation) and confirms the mechanism on the pyridine ring.
-
Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
- Citation Context: Fundamental mechanistic background on the quaternization of tertiary amines with alkyl halides.
-
National Institutes of Health (NIH). (2008). Rapid Microwave-Promoted Solvent-Free Synthesis of Zincke's Salts. Retrieved from [Link]
-
Citation Context: Supports the use of microwave irradiation for synthesizing pyridinium salts and highlights the "green" aspects of reduced solvent usage.[7]
-
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Amino-1-ethylpyridinium iodide
Welcome to the Technical Support Center for the purification of 2-Amino-1-ethylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. As a polar, organic salt, 2-Amino-1-ethylpyridinium iodide presents specific challenges and considerations for achieving high purity. This document provides a framework for developing a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing 2-Amino-1-ethylpyridinium iodide?
2-Amino-1-ethylpyridinium iodide is an ionic salt, meaning it is highly polar. The primary challenge is identifying a solvent or solvent system that will effectively dissolve the compound at an elevated temperature but allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the "mother liquor". The principle of "like dissolves like" is a good starting point; polar solvents are more likely to dissolve polar compounds.[1][2]
Q2: Which solvents are recommended for the recrystallization of 2-Amino-1-ethylpyridinium iodide?
-
Primary Recommendations: Ethanol and Methanol are excellent starting points. A related compound, 1-aminopyridinium iodide, has been successfully recrystallized from absolute ethanol.[4] Another similar compound, 2-aminopyridinium citrate, was crystallized from ethanol.[5]
-
Secondary Recommendations: Isopropanol may also be effective. For more complex pyridinium salts, solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) have been shown to be effective, though their high boiling points can sometimes complicate crystal recovery.[6]
-
Solvent Mixtures (Two-Solvent System): A polar solvent in which the compound is soluble (like ethanol or methanol) can be paired with a less polar "anti-solvent" in which the compound is insoluble (such as ethyl acetate, or cautiously, diethyl ether) to induce crystallization.[7][8]
Q3: How do I select the ideal recrystallization solvent experimentally?
A systematic approach to solvent screening is crucial. This is typically done on a small scale before committing the bulk of the material.
-
Small-Scale Testing: Place a small amount of your crude 2-Amino-1-ethylpyridinium iodide into several test tubes.
-
Solvent Addition: To each tube, add a few drops of a different candidate solvent.
-
Observation at Room Temperature: A suitable solvent should not dissolve the compound at room temperature.[9] If it dissolves readily, that solvent is not a good candidate for single-solvent recrystallization.
-
Heating: Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.[2]
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of a good yield of crystals indicates a promising solvent.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Consider a two-solvent system. Add a few drops of an "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes cloudy, then add a drop of the hot solvent to redissolve and cool slowly. | [8][10] |
| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities. | 1. Reheat the solution to redissolve the oil, and allow it to cool more slowly. Insulating the flask can help. 2. Choose a solvent with a lower boiling point. 3. Consider a preliminary purification step if the material is very impure. | [9] |
| Very low recovery of the purified compound. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for recrystallization. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely. | [2][10] |
| Colored impurities remain in the crystals. | The colored compounds have similar solubility profiles. | After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. | [2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Workflow
This protocol is recommended when a suitable single solvent, such as ethanol, has been identified.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Two-Solvent Recrystallization
This method is useful if no single solvent provides a sufficient solubility difference between hot and cold conditions.[8]
-
Dissolution: Dissolve the crude 2-Amino-1-ethylpyridinium iodide in a minimum amount of a hot "good" solvent (e.g., methanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "bad" solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). The "bad" solvent should be miscible with the "good" solvent.[11]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.
-
Isolation and Drying: Collect and dry the crystals as outlined above.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Retrieved from [Link]
-
An, G., et al. (2017). Crystal structures of 2-aminopyridine citric acid salts. National Center for Biotechnology Information. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethylpyridinium iodide. PubChem. Retrieved from [Link]
-
Lee, S.-G., et al. (2007). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Retrieved from [Link]
-
Shimizu, M., et al. (2017). Synthesis of 2-Aminopyridinium Salts from 2-Iminopyridines as a Starting Material. Crossref. Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 2-AMINO-1-ETHYLPYRIDINIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of N-Ethylpyridinium Iodide
Ticket ID: KB-PYR-004 Topic: Removal of Unreacted Ethyl Iodide (EtI) from Pyridinium Salts Status: Active / High Priority (Genotoxicity Risk) Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development
Executive Summary & Safety Directive
The Challenge: The quaternization of pyridine with ethyl iodide (EtI) yields N-ethylpyridinium iodide. While the reaction is straightforward, removing the excess alkylating agent (EtI) is critical. Ethyl iodide is a reactive alkyl halide and a known mutagen.[1] Under ICH M7 guidelines , it is classified as a DNA-reactive impurity.[1][2][3]
The Physics of Separation: Effective purification relies on exploiting the drastic difference in physical properties between the starting material and the product.
| Property | Ethyl Iodide (Impurity) | N-Ethylpyridinium Iodide (Product) |
| State (RT) | Liquid | Crystalline Solid (Hygroscopic) |
| Boiling/Melting Point | bp 72.3°C | mp ~90–97°C |
| Polarity | Lipophilic (Non-polar) | Ionic (Polar) |
| Solubility (Ether/Hexane) | Highly Soluble | Insoluble |
| Solubility (Water/EtOH) | Sparingly Soluble | Soluble |
Troubleshooting Modules
Module A: The Product is an Oil/Gum (Not a Solid)
Symptom: After rotovaping, the product remains a sticky yellow/brown oil or gum instead of a white powder. Root Cause: "Solvent Trapping."[1] The ionic lattice cannot form because excess solvent and ethyl iodide are intercalated between the ions.
Protocol: Trituration (The "Crash Out" Method) This is the most effective method for this specific synthesis.[1] It forces the salt to crystallize while keeping EtI in the solution.[1]
-
Dissolution (Minimal): If the oil is very viscous, add a minimum amount of absolute ethanol (0.5–1 mL per gram) to make it flow.[1]
-
Precipitation: While stirring rapidly, slowly add 10 volumes of Diethyl Ether (or Methyl tert-butyl ether - MTBE).
-
Note: The mixture should turn cloudy as the salt precipitates.[1]
-
-
Sonication: If the oil balls up, place the flask in a sonication bath for 5–10 minutes. This physical agitation breaks the oil droplets, releasing trapped EtI into the ether layer.
-
Decantation/Filtration:
-
Drying: Dry the resulting solid under high vacuum.
Module B: Persistent EtI Traces (The "Ghost Peak")
Symptom: The product looks like a solid, but 1H-NMR shows a quartet at ~3.2 ppm (EtI) despite hours of vacuum drying. Root Cause: Inclusion Complexes.[1] The crystalline lattice has formed around the EtI molecules, trapping them inside the crystal where vacuum cannot reach.
Protocol: Grind and Azeotropic Displacement
-
Mechanical Disruption: Take the dried solid and grind it into a fine powder using a mortar and pestle.[1] This physically breaks the inclusion pockets.[1]
-
Solvent Exchange:
-
Vacuum Drying: Filter and dry again. The DCM wash acts as a "carrier," dissolving the surface-exposed EtI.
Module C: Discoloration (Yellow/Brown Solid)
Symptom: The salt turns yellow or brown upon storage.[1]
Root Cause: Oxidation of the Iodide counter-ion (
Protocol: Recrystallization with Stabilization
-
Solvent: Use hot absolute ethanol or an Ethanol/Ethyl Acetate mixture (1:3).
-
Activated Charcoal: Add a small spatula tip of activated charcoal to the hot solution to adsorb the free iodine.[1]
-
Filtration: Filter the hot solution through a Celite pad to remove the charcoal.
-
Crystallization: Allow to cool slowly. The resulting white crystals should be stored in the dark (amber vials).
Workflow Visualization
The following diagram illustrates the decision logic for purification based on the physical state of your crude product.
Figure 1: Decision tree for the purification of Pyridinium salts based on crude physical state.
Validation & Quality Control
Do not assume purity based on appearance. You must validate the removal of EtI using 1H-NMR .[1]
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| Product ( | ~4.7 ppm | Quartet | The methylene group attached to the positively charged nitrogen. |
| Impurity (EtI | ~3.2 ppm | Quartet | The methylene group of unreacted ethyl iodide. |
| Product (Aromatic) | 8.0 – 9.5 ppm | Multiplets | Pyridinium ring protons (deshielded).[1] |
Calculation:
Integration of the 3.2 ppm signal relative to the 4.7 ppm signal allows you to calculate mol% impurity.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Hexanes instead of Ether for trituration? A: Yes. Hexanes (or Heptane) are non-polar and will dissolve EtI while precipitating the salt.[1] However, Ether is often preferred because it is slightly more polar, which helps "wet" the gum better and remove surface impurities more efficiently than extremely hydrophobic alkanes.
Q: My product is turning black on the rotovap. Why?
A: Overheating.[1] Pyridinium iodides are thermally sensitive.[1] The iodide ion can oxidize to iodine (
Q: Why is removing EtI so important if I'm just using it for the next step? A: If the next step involves a nucleophile (e.g., reduction or coupling), the unreacted EtI will compete with your pyridinium salt, leading to N-ethylated byproducts of your reagent. Furthermore, EtI is a genotoxin; carrying it downstream increases the burden of proof for its removal in later stages (ICH M7 control strategy).
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][4]Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for alkylation and recrystallization techniques).
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1] (Source for specific solubility and purification data of pyridinium salts).
-
ECHA (European Chemicals Agency). Ethyl Iodide Registration Dossier - Hazards.[1][5]Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 1-Ethylpyridinium iodide | C7H10IN | CID 12038941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Pyridinium Salt Formation
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for pyridinium salt synthesis. Our focus is on providing practical, field-tested insights grounded in established scientific principles to help you navigate the complexities of your experiments.
The Critical Role of Temperature in Pyridinium Salt Synthesis
Temperature is arguably the most critical parameter in the synthesis of pyridinium salts. It directly influences reaction kinetics, but its effects are not always straightforward. A common misconception is that "hotter is always better." While increasing temperature generally accelerates the rate of reaction, it can also introduce competing side reactions and product degradation, ultimately compromising yield and purity. The goal is not to maximize heat, but to identify an optimal thermal window that balances reaction speed with the stability of both reactants and products.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the role of temperature in pyridinium salt formation.
Q1: What is the primary effect of increasing temperature on pyridinium salt synthesis?
A1: Increasing the reaction temperature primarily increases the rate of the N-alkylation or N-arylation reaction, which follows the principles of chemical kinetics. For many syntheses, this can lead to higher yields in shorter reaction times. For instance, in a continuous flow synthesis of butylpyridinium bromide, raising the temperature from 138 °C to 160 °C improved the yield from 90% to approximately 97%.[1][2] However, this is only true up to a certain point.
Q2: If higher temperatures increase the reaction rate, why is it crucial to find an optimal temperature?
A2: Exceedingly high temperatures can be detrimental for several reasons:
-
Product Decomposition: Pyridinium salts, while generally stable, can undergo thermal decomposition at elevated temperatures.[3][4] This degradation can be observed analytically, for example, by line broadening in the ¹H NMR spectrum, which suggests the onset of decomposition pathways.[1][2][5]
-
Side Reactions: Increased thermal energy can activate alternative reaction pathways, leading to the formation of unwanted byproducts. A common side reaction is the elimination of pyridine hydrobromide from alkyl pyridinium salts at high temperatures (230-270 °C), producing the corresponding alkene.[4]
-
Solvent and Reagent Stability: High temperatures can cause the decomposition of solvents or sensitive reagents, introducing impurities into the reaction mixture.
Therefore, the optimal temperature is the "sweet spot" that maximizes the rate of formation of the desired product while minimizing the rates of decomposition and side reactions.
Q3: How does my choice of solvent affect the viable reaction temperature?
A3: The solvent plays a crucial role in determining the practical temperature range of your reaction.
-
Boiling Point: For reactions run at atmospheric pressure, the solvent's boiling point sets the maximum temperature achievable under reflux conditions. To reach higher temperatures, a solvent with a higher boiling point must be selected.
-
Solvent Polarity and Reactivity: The solvent can influence reaction rates through its polarity.[6] Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used for pyridinium salt synthesis.[1] In some cases, using aqueous solvents, particularly with microwave heating, can promote reactions with poorly nucleophilic amines in the Zincke reaction.[7][8]
Q4: Are there alternatives to conventional heating that offer better temperature control?
A4: Yes, microwave-assisted synthesis is an excellent alternative. Microwave irradiation provides direct and rapid heating of the reactants, leading to significant reductions in reaction time and often increased yields compared to conventional heating methods.[9] For example, a reaction that takes 18 hours using conventional reflux might be completed in just 20 minutes in a microwave reactor.[9] This rapid heating also allows for precise temperature control, which can be advantageous for minimizing byproduct formation.
Troubleshooting Guide: Temperature-Related Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My reaction is extremely slow or appears to have stalled. Should I just increase the temperature?
A5: While insufficient temperature is a likely cause, it's not the only one. Before defaulting to a higher temperature, consider the following workflow:
Troubleshooting Steps:
-
Assess Reagent Reactivity: A poor leaving group on the alkylating agent is a common culprit for slow reactions. If you are using an alkyl bromide, consider switching to an alkyl iodide or an alkyl triflate, which are much better leaving groups and can significantly increase the reaction rate.[1] Similarly, significant steric hindrance on either the pyridine or the alkylating agent can slow the reaction.[1]
-
Increase Temperature Incrementally: If reagent reactivity is not the issue, a modest increase in temperature is a logical next step. We recommend increasing the temperature in 10-20 °C increments. Monitor the reaction closely by TLC or ¹H NMR to see if the product is forming without significant byproduct generation.
-
Prolong Reaction Time: Sometimes, the reaction simply needs more time to reach completion, especially at lower temperatures. A conventional N-alkylation of pyridine might require refluxing for 40 hours.[9][10]
-
Consider Alternative Heating: As mentioned, microwave synthesis can dramatically accelerate these reactions.[2][9]
Q6: I increased the temperature and my reaction mixture turned dark brown/black. What's happening?
A6: A dark color change, often accompanied by the formation of insoluble tar, is a strong indicator of product or reagent decomposition.[1][2] Pyridinium salts, especially those with certain counter-ions or substituents, have limited thermal stability.[3][11] At excessively high temperatures, complex degradation pathways can occur, leading to polymerization or charring.
Solution:
-
Immediately reduce the temperature or stop the reaction.
-
Re-run the reaction at a lower temperature. If the reaction is too slow at the lower temperature, you may need to run it for a longer period.
-
Analyze the crude mixture if possible (after filtering off any solids) to identify potential degradation products, which can provide insight into the decomposition mechanism.
Q7: My yield decreased after I raised the reaction temperature. Why would this happen?
A7: This is a classic sign that you have surpassed the optimal temperature. The decreased yield is likely due to the thermal decomposition of your desired pyridinium salt into byproducts.[1][2] The rate of decomposition has become significant relative to the rate of formation.
Solution: You need to perform a temperature optimization study to find the ideal balance. See Protocol 1 for a systematic approach.
Q8: After heating my reaction, the peaks in my ¹H NMR spectrum are broad. What does this signify?
A8: Peak broadening in the ¹H NMR spectrum, particularly for the protons on the pyridinium ring, can be an early indicator of thermal decomposition.[1][2][5] Other potential causes include:
-
Unresolved Coupling to ¹⁴N: The nitrogen atom has a quadrupole moment that can cause broadening of adjacent proton signals, especially the α-protons. This is an inherent property but can be exacerbated by changes in the chemical environment.
-
Chemical Exchange: If your sample contains residual starting materials or is in equilibrium with a decomposition product, chemical exchange on the NMR timescale can broaden the signals.[12]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[12]
If you suspect decomposition, compare the NMR to a sample from a reaction run at a lower temperature. Sharper signals in the low-temperature sample would support the decomposition hypothesis.
Experimental Protocols & Data
Protocol 1: Systematic Temperature Optimization for Pyridinium Salt Synthesis
This protocol provides a general method for determining the optimal reaction temperature for a given pyridinium salt synthesis in a batch reaction.
Methodology:
-
Setup: Prepare 4-5 identical reactions in parallel reaction tubes or round-bottom flasks. Each vessel should contain the pyridine derivative (1 equivalent), the alkylating/arylating agent (1.1-1.4 equivalents), and the chosen solvent (e.g., acetonitrile, 0.5 M concentration).
-
Temperature Gradient: Place each reaction in a separate heating block or oil bath set to a different temperature. A good starting range could be 60 °C, 80 °C, 100 °C, and 120 °C (ensure the temperature does not exceed the solvent's boiling point unless using a sealed vessel).
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
Dilute the aliquot and analyze by Thin Layer Chromatography (TLC) to visually assess the consumption of starting materials and the formation of the product.
-
For a more quantitative assessment, quench the aliquot and analyze by ¹H NMR or LC-MS. In the NMR, the disappearance of the pyridine starting material signal and the appearance of the downfield-shifted pyridinium product signals can be integrated against an internal standard to determine conversion.
-
-
Data Analysis: Plot the conversion (%) versus time for each temperature. The optimal temperature will be the one that gives the highest conversion in the shortest amount of time without significant formation of impurities (as observed by TLC or NMR).
-
Validation: Once an optimal temperature is identified, run the reaction on a larger scale at that temperature to confirm the yield and purity of the isolated product.
Data Presentation: The Trade-off Between Temperature, Yield, and Production Rate
The following data, adapted from a study on the continuous flow synthesis of butylpyridinium bromide, clearly illustrates the impact of temperature. While higher temperatures initially boost yield and production rate, a plateau is reached where further heat risks decomposition.[2]
| Temperature (°C) | Residence Time (min) | Yield (%) | Production Rate (g/h) | Observations |
| 138 | 21 | ~90 | 1.0 | High yield, moderate production rate. |
| 160 | 21 | ~97 | >2.0 | Yield and production rate significantly improved. |
| 170 | 21 | ~97 | >2.0 | Yield plateaus, indicating maximum conversion. |
| >170 | 21 | N/A | N/A | ¹H NMR line broadening observed, signifying onset of decomposition.[2][5] |
This table demonstrates that for this specific system, the optimal temperature range is likely between 160-170 °C, as increasing the temperature further provides no benefit to the yield and increases the risk of product degradation.[2]
References
- Basu, S., & Suryanarayan, D. (n.d.). Thermolysis of pyridinium perchlorate salts.
- BenchChem. (2025). mitigating side reactions in pyridinium salt synthesis.
-
Lyle, R. E., & Gardikes, J. J. (1955). The Thermal Decomposition of the Bis-pyridinium Salts of Tetramethylene and Pentamethylene Dibromides. Journal of the American Chemical Society, 77(4), 1291–1292. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.
-
Gulea, M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
-
Basu, S., & Suryanarayan, D. (n.d.). Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]
-
Naval, J., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Digital Discovery. [Link]
- (n.d.).
-
Kivala, M., et al. (2023). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Chemical Science. [Link]
-
Motsch, B., Kaur, J., & Wengryniuk, S. (2023). Current approaches to pyridinium salt synthesis from either amines.... ResearchGate. [Link]
- BenchChem. (2025). troubleshooting NMR peak assignments for pyridinium salts.
-
Lyle, R. E., & Gardikes, J. J. (1955). The Thermal Decomposition of the Bis-pyridinium Salts of Tetramethylene and Pentamethylene Dibromides. Journal of the American Chemical Society. [Link]
-
Malinakova, K., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]
- Naval, J., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. The Doyle Group - UCLA.
-
Vayer, M., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. The Journal of Organic Chemistry. [Link]
-
(n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Pyridinium. [Link]
-
Lee, S., et al. (2023). Synthetic methods for synthesizing pyridinium salts. ResearchGate. [Link]
-
(n.d.). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]
-
Kim, W., et al. (2020). Synthesis and Characterization of Pyridinium Dinitramide Salt. ResearchGate. [Link]
- (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
-
Wikipedia. (n.d.). Zincke reaction. [Link]
-
Aziz, H. A., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series. [Link]
-
American Chemical Society. (n.d.). Formation and reactivity of pyridinium salts via Zincke imine intermediates. [Link]
-
Vayer, M., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
(n.d.). Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties. ResearchGate. [Link]
-
Katritzky, A. R., et al. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Musacchio, A. J., & MacMillan, D. W. C. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Chemical Science. [Link]
-
Wikipedia. (n.d.). Pyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Amino-1-ethylpyridinium iodide Solutions
A Guide from the Senior Application Scientist's Desk
Welcome to the technical support guide for 2-Amino-1-ethylpyridinium iodide. As researchers and drug development professionals, the integrity of your starting materials is paramount. The stability of your reagents can be the deciding factor between reproducible, high-quality data and months of troubleshooting. This guide is structured to provide you with not just instructions, but a deep understanding of the principles governing the stability of 2-Amino-1-ethylpyridinium iodide solutions. We will explore common challenges, provide robust protocols, and delve into the chemical mechanisms of degradation to empower you to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 2-Amino-1-ethylpyridinium iodide solutions.
Q1: What are the ideal short-term and long-term storage conditions for a stock solution?
A1: For short-term storage (up to one month), we recommend storing aliquots of your solution in tightly sealed, amber glass vials at -20°C. For long-term storage (up to 6 months for solids), the compound should be kept in its solid, lyophilized form in a desiccated environment at -20°C. Long-term storage of solutions is generally not recommended due to the potential for solvent degradation and hydrolysis.
Q2: My 2-Amino-1-ethylpyridinium iodide solution has turned yellow/brown. What does this mean, and can I still use it?
A2: A yellow or brown discoloration is the most common visual indicator of degradation. This is typically caused by the oxidation of the iodide anion (I⁻) to molecular iodine (I₂), which is colored in solution. This oxidation can be initiated by exposure to light (photo-oxidation) or air (autoxidation). We strongly advise against using a discolored solution, as the presence of degradation products can interfere with your experiments and lead to non-reproducible results. The concentration of the active compound will also be lower than intended.
Q3: What type of container is best for storing these solutions?
A3: Use amber glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined). Glass is preferable to plastic to prevent potential leaching and adsorption. The amber color is critical to protect the solution from light, a key driver of degradation.[1] Ensure the container is tightly sealed to minimize exposure to atmospheric oxygen.[2][3]
Q4: Which solvents are recommended for making solutions, and are there any to avoid?
A4: The choice of solvent depends on your specific application. For many analytical purposes, acetonitrile or a mixture of acetonitrile and water is suitable.[4] If preparing aqueous solutions, use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation. Avoid solvents that may contain reactive impurities, such as peroxides in aged ethers, or those that are highly acidic or basic, unless your experimental conditions require it, as pH can significantly influence stability.[5][6]
Troubleshooting Guide: Common Issues & Solutions
When experimental results are inconsistent, reagent stability is a primary suspect. This table addresses specific problems you may encounter.
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Solution Discoloration (Yellow/Brown) | Oxidation of Iodide: The most likely cause is the oxidation of iodide (I⁻) to iodine (I₂), often accelerated by light or air.[1] | Discard the solution. Prepare a fresh solution using deoxygenated solvent and store it protected from light in an inert atmosphere (e.g., under argon or nitrogen). |
| Precipitate Formation in a Frozen Solution | Poor Solubility at Low Temperatures: The compound may be crashing out of solution upon freezing. | Gently warm the solution to room temperature and agitate to redissolve the crystals.[7] Before use, ensure the solution is completely clear. Consider preparing a more dilute stock or using a different solvent system with better low-temperature solubility. |
| Inconsistent Analytical Results (e.g., HPLC peak area drift) | Compound Degradation: Gradual degradation of the analyte leads to a decrease in the main peak area and the appearance of new, smaller peaks. | Perform a stability check. Analyze the current stock solution against a newly prepared standard. If degradation is confirmed, discard the old stock. Implement stricter storage protocols (aliquoting, inert atmosphere, light protection). |
| pH Shift in Aqueous Solutions | Degradation to Acidic/Basic Byproducts: Degradation of the pyridine ring or hydrolysis can produce byproducts that alter the solution's pH.[5] | Measure the pH of the solution. If it has shifted significantly from the expected value, it is a strong indicator of degradation. Prepare fresh, buffered solutions if your application is pH-sensitive. |
The Science of Instability: Degradation Pathways
Understanding the potential chemical degradation pathways of 2-Amino-1-ethylpyridinium iodide is crucial for preventing them. The primary routes of degradation involve the iodide anion and the aminopyridinium cation.
-
Oxidation of the Iodide Anion: This is the most common and visually apparent degradation pathway. The colorless iodide ion (I⁻) is susceptible to oxidation to form colored species like triiodide (I₃⁻) and molecular iodine (I₂). This process can be triggered by atmospheric oxygen, light, or trace metal impurities.
-
Photo-degradation of the Pyridinium Ring: Aromatic systems, like the pyridine ring, can be susceptible to degradation upon exposure to UV light. This can lead to complex reactions, including ring-opening, which would destroy the parent molecule.
-
pH-Dependent Hydrolysis: The amino group on the pyridine ring can be involved in hydrolysis reactions, particularly at extreme pH values.[6] The stability of pyridinium compounds can be significantly influenced by the pH of the medium.[5][8]
The following diagram illustrates these potential degradation pathways.
Caption: Key degradation pathways for 2-Amino-1-ethylpyridinium iodide.
Technical Protocols for Stability Management
To ensure the validity of your results, you must have robust, self-validating procedures for solution preparation and stability assessment.
Protocol 1: Preparation of a Standard Stock Solution
This protocol outlines the best practices for preparing a reliable stock solution.
-
Pre-analysis: Allow the solid 2-Amino-1-ethylpyridinium iodide container to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.
-
Inert Environment: If possible, perform weighing and dissolution inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. If using water, ensure it is deoxygenated by sparging with nitrogen for 15-20 minutes prior to use.
-
Weighing: Accurately weigh the required amount of the solid compound using an analytical balance.
-
Dissolution: Add the solid to a volumetric flask (Class A). Add approximately 75% of the final solvent volume, and gently sonicate or swirl until fully dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent. Invert the flask 15-20 times to ensure homogeneity.
-
Initial Quality Control: Immediately after preparation, take a UV-Vis spectrum of a diluted aliquot. This will serve as your T=0 baseline for future comparisons.
-
Storage: Immediately aliquot the solution into pre-labeled amber glass vials, flush with inert gas before sealing, and store at -20°C, protected from light.
Protocol 2: A Practical Guide to Performing an Accelerated Stability Study
This workflow allows you to quickly assess the stability of your solution under stressed conditions. Accelerated studies at elevated temperatures can help predict long-term stability at ambient conditions.[7] A common guideline is that 2 weeks at 54°C can predict about two years of stability at room temperature.[7]
The workflow for this study is visualized below.
Caption: Experimental workflow for a solution stability study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
T=0 Analysis: Immediately analyze three separate aliquots (T=0 samples) to establish a baseline. Recommended analyses include:
-
RP-HPLC: To determine the purity and concentration of the parent compound.
-
UV-Vis Spectroscopy: To check for changes in the absorbance spectrum, particularly the emergence of peaks in the visible range (indicating color formation).
-
Visual Inspection: Note the color and clarity.
-
-
Storage: Store the remaining aliquots under a minimum of three conditions, as outlined in the table below.
-
Time Points: Withdraw aliquots from each condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the withdrawn samples using the same methods as the T=0 analysis.
-
Data Evaluation: Compare the results for each stored sample to the T=0 baseline. A significant change (e.g., >5% decrease in parent peak area by HPLC, or visible color change) indicates instability under those conditions.
Example Stability Study Parameters
| Parameter | Condition 1 (Control) | Condition 2 (Accelerated Thermal) | Condition 3 (Photostability) |
| Temperature | -20°C | 40°C or 54°C[7] | 25°C (Ambient) |
| Light Exposure | Dark (in a freezer) | Dark (in an oven/incubator) | Controlled lab lighting |
| Container | Tightly sealed amber vial | Tightly sealed amber vial | Tightly sealed clear vial |
| Duration | 8 weeks | 8 weeks | 8 weeks |
References
- University of Washington, Department of Environmental & Health Sciences. (n.d.). Pyridine Standard Operating Procedure.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Amino-3-iodopyridine Safety Data Sheet.
- Purdue University College of Agriculture. (n.d.). Warranties, Expiration Dates, and Strategies to Maximize Product Stability.
- Tocris Bioscience. (n.d.). Stability and Storage.
- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
- Carl ROTH. (2025). Pyridine Safety Data Sheet.
- Gu, S., Cai, R., Luo, T., Chen, Z., Sun, M., Liu, Y., ... & He, G. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703–711.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 787–793.
- EURL-SRM. (2014). Stability of Pesticide Stock Solutions.
- The University of Queensland. (n.d.). Chemical Storage Safety Guideline.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ag.purdue.edu [ag.purdue.edu]
- 8. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of 2-Amino-1-ethylpyridinium iodide
Abstract: This guide provides an in-depth analysis and prediction of the 1H NMR chemical shifts for 2-Amino-1-ethylpyridinium iodide. In the absence of a publicly available, fully assigned spectrum for this specific compound, this document establishes a reliable predictive framework. By systematically comparing the known spectral data of its structural precursors, 2-aminopyridine and N-ethylpyridinium salts, we can deconstruct the electronic effects at play and assign expected chemical shift ranges for each proton. This comparative approach serves as a powerful tool for researchers in structural elucidation, synthesis verification, and drug development, offering a robust methodology for interpreting the NMR spectra of substituted pyridinium compounds. Detailed experimental protocols for spectrum acquisition and validation are also provided to ensure empirical verification of the predicted data.
Structural and Electronic Environment
2-Amino-1-ethylpyridinium iodide is a quaternary ammonium salt characterized by a pyridinium ring system. The key structural features influencing its 1H NMR spectrum are:
-
The Pyridinium Ring: The nitrogen atom bears a permanent positive charge, which strongly deshields the attached ring protons. This effect causes the aromatic protons to resonate at a significantly downfield position compared to neutral pyridine.[1]
-
The Amino Group (-NH2): Located at the C2 position, the amino group is a strong electron-donating group (EDG) through resonance. This effect introduces electron density into the ring, counteracting the deshielding effect of the cationic nitrogen, particularly at the ortho (H3) and para (H5) positions relative to the amino group.
-
The N-Ethyl Group (-CH2CH3): The ethyl group attached to the nitrogen atom will exhibit characteristic quartet and triplet signals. Its proximity to the positive charge will shift these aliphatic protons downfield from their typical alkane ranges.[2]
-
The Iodide Counter-ion: While the counter-ion's effect is generally less pronounced than the ring's electronic properties, it can influence chemical shifts through solvent interactions and ion pairing.[3]
Below is the structure of 2-Amino-1-ethylpyridinium iodide with a systematic numbering scheme for unambiguous proton assignment.
Figure 1: Structure of 2-Amino-1-ethylpyridinium cation with proton labeling.
A Stepwise Comparative Analysis of Chemical Shifts
To predict the 1H NMR spectrum, we will analyze the spectra of two key structural analogues: 2-aminopyridine (the unalkylated core) and 1-ethylpyridinium bromide (the parent pyridinium cation).
The Precursor: 2-Aminopyridine
2-aminopyridine provides a baseline for understanding the influence of the -NH2 group on the pyridine ring before quaternization. The electron-donating nature of the amino group shields the ring protons, shifting them upfield relative to unsubstituted pyridine.
Table 1: Experimental 1H NMR Chemical Shifts of 2-Aminopyridine.
| Proton | Chemical Shift (δ, ppm) in CDCl3 | Multiplicity |
|---|---|---|
| H6 | ~8.10 | Doublet of doublets (dd) |
| H3 | ~6.60 | Doublet of doublets (dd) |
| H4 | ~7.40 | Triplet of doublets (td) |
| H5 | ~6.70 | Doublet of doublets (dd) |
| NH2 | ~4.50 | Broad singlet (s) |
Data sourced from spectral databases for 2-Aminopyridine.[4][5]
The Effect of N-Alkylation: 1-Ethylpyridinium Bromide
N-alkylation to form the 1-ethylpyridinium cation introduces a positive charge, which dramatically deshields all ring protons, causing a significant downfield shift. This compound allows us to observe the influence of the N-ethyl group and the positive charge without the complication of the C2-amino substituent.
Table 2: Experimental 1H NMR Chemical Shifts of 1-Ethylpyridinium Bromide.
| Proton | Chemical Shift (δ, ppm) in D2O | Multiplicity |
|---|---|---|
| H2, H6 (α-protons) | ~8.80 | Doublet (d) |
| H4 (γ-proton) | ~8.50 | Triplet (t) |
| H3, H5 (β-protons) | ~8.00 | Triplet (t) |
| N-CH2 | ~4.60 | Quartet (q) |
| CH3 | ~1.60 | Triplet (t) |
Data sourced from spectral databases for 1-Ethylpyridinium bromide.[6][7]
Predicted 1H NMR Spectrum of 2-Amino-1-ethylpyridinium iodide
By combining the observations from our two comparative compounds, we can make well-grounded predictions for the chemical shifts of 2-Amino-1-ethylpyridinium iodide. The powerful deshielding from the N+ center will be the dominant effect, shifting all ring protons significantly downfield from their positions in 2-aminopyridine. However, the electron-donating -NH2 group will provide a relative shielding effect compared to the unsubstituted 1-ethylpyridinium cation.
Table 3: Predicted 1H NMR Chemical Shifts for 2-Amino-1-ethylpyridinium iodide.
| Proton | Predicted Shift Range (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H6 | 8.5 - 8.8 | Doublet (d) | Strongly deshielded by adjacent N+. Expected to be the most downfield ring proton. |
| H3 | 7.0 - 7.3 | Doublet (d) | Shielded by the adjacent -NH2 group but deshielded by the overall positive charge. |
| H4 | 7.8 - 8.1 | Triplet (t) | Deshielded by N+, with minor influence from the distant -NH2 group. |
| H5 | 7.5 - 7.8 | Triplet (t) | Deshielded by N+ but shielded relative to H4 due to being para to the -NH2 group. |
| N-CH2 | 4.4 - 4.7 | Quartet (q) | Directly attached to the deshielding N+. |
| CH3 | 1.5 - 1.8 | Triplet (t) | Standard aliphatic range, slightly deshielded by proximity to the positive charge. |
| NH2 | 7.5 - 8.5 | Broad singlet (s) | Highly variable and solvent-dependent; expected to be downfield and broad. Exchangeable with D2O. |
Experimental Verification Protocol
To empirically validate the predicted chemical shifts, the following protocol for acquiring a 1H NMR spectrum is recommended. This workflow is designed to produce a high-quality, unambiguous spectrum.
Figure 2: Recommended workflow for the acquisition and validation of the 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-1-ethylpyridinium iodide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended as it effectively dissolves ionic salts and its residual peak (~2.50 ppm) does not typically overlap with signals of interest.
-
Ensure the sample is fully dissolved by vortexing gently.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and 1D 1H NMR Acquisition:
-
Use an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]
-
Insert the sample and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]
-
Set the spectral width to cover a range of approximately 0 to 12 ppm.
-
Acquire the spectrum using a standard pulse program. A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d6 at δ 2.50 ppm).
-
-
Validation with D2O Exchange:
-
To definitively identify the amino protons (-NH2), perform a deuterium exchange experiment.[1]
-
Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D2O) directly to the sample.
-
Shake the tube gently to mix.
-
Re-acquire the 1H NMR spectrum using the identical parameters as before.
-
Analysis: Compare the two spectra. The broad singlet peak attributed to the -NH2 protons will either disappear or significantly decrease in intensity in the second spectrum due to proton-deuterium exchange. This confirms its assignment.
-
Advanced Structural Confirmation
Should the 1D spectrum exhibit signal overlap, particularly between the H4 and H5 protons, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would show correlations between H3↔H4, H4↔H5, and H5↔H6, allowing for a conclusive trace of the aromatic spin system. It would also confirm the coupling between the N-CH2 and -CH3 protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to, providing definitive assignment of both 1H and 13C signals.[1][8]
Conclusion
This guide establishes a robust, predictive framework for the 1H NMR chemical shifts of 2-Amino-1-ethylpyridinium iodide. By systematically dissecting the electronic contributions of the pyridinium core, the N-ethyl group, and the C2-amino substituent through comparison with known analogues, we have generated reliable estimates for all proton resonances. The dominant effect is the strong deshielding from the positively charged nitrogen, which is modulated by the electron-donating amino group. The provided experimental protocols offer a clear path for researchers to obtain and validate high-quality empirical data, which can then be confidently interpreted using the comparative analysis presented herein.
References
-
Gowland, F. & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)...[Link]
-
Ralph, E. K. & Grunwald, E. (1967). Nuclear magnetic resonance study of proton exchange involving methyl-substituted pyridinium salts in methanol. Journal of the American Chemical Society, 89(12), 2963-2967. [Link]
-
Spectroscopy Letters. (1993). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online, 26(2), 231-239. [Link]
-
Angell, C. A. & Shuppert, J. W. (1974). Proton NMR Studies of the Lewis Acid-Base Reactions between Pyridinium Chlorides and the Acids ZnCl2 and AlCl3. The Journal of Physical Chemistry, 78(8), 798-802. [Link]
-
Gotor, V., et al. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469. [Link]
-
University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. [Link]
-
University of Chicago. (n.d.). Supporting Information. [Link]
-
Napolitano, J. G., et al. (2013). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 76(7), 1297-1309. [Link]
-
Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Ethylpyridinium bromide. NIST WebBook. [Link]
-
National Institutes of Health. (n.d.). 1-Ethylpyridinium Chloride. PubChem. [Link]
-
Levallet, C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(1), 108-120. [Link]
-
Schmidt, A. B., et al. (2017). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Max-Planck-Gesellschaft. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Aminopyridine [webbook.nist.gov]
- 6. 1-Ethylpyridinium bromide(1906-79-2) 1H NMR [m.chemicalbook.com]
- 7. 1-Ethylpyridinium bromide [webbook.nist.gov]
- 8. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-1-ethylpyridinium iodide
This guide provides an in-depth analysis of 2-Amino-1-ethylpyridinium iodide, a heterocyclic organic salt with applications in chemical synthesis and materials science. We will delve into its structural elucidation using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed interpretation of its spectral data. Furthermore, we will present a comparative analysis with alternative spectroscopic techniques—¹H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a holistic understanding of its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for the structural verification of similar molecular entities.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. By measuring the magnetic properties of each unique carbon nucleus in a sample, it provides unambiguous information on the number of distinct carbon environments, their hybridization state (sp³, sp², sp), and their electronic environment based on the proximity of electron-withdrawing or electron-donating groups. For a molecule like 2-Amino-1-ethylpyridinium iodide, with its combination of aromatic and aliphatic carbons under the influence of a cationic nitrogen center and an amino substituent, 13C NMR is paramount for confirming its precise structure.
Experimental Protocol: Acquiring the 13C NMR Spectrum
A reliable spectrum is the foundation of accurate analysis. The following protocol outlines the standard procedure for acquiring a quantitative 13C NMR spectrum.
Sample Preparation:
-
Accurately weigh 15-20 mg of 2-Amino-1-ethylpyridinium iodide.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for its ability to dissolve ionic salts and to avoid interfering solvent signals in the primary regions of interest.
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), although for spectra in D₂O, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is used, with its signal set to 0.0 ppm.
Instrument Parameters (for a 101 MHz / 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used to ensure each carbon signal appears as a singlet, simplifying the spectrum.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for ensuring the complete relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration, although 13C NMR is primarily used for qualitative analysis.
-
Number of Scans (NS): 1024 - 4096. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Spectral Width (SW): 0 - 220 ppm. This range comfortably covers both the aliphatic and aromatic regions where signals for the target molecule are expected.
Data Presentation and Interpretation
The structure of 2-Amino-1-ethylpyridinium iodide, with its carbon atoms systematically labeled for assignment, is shown below.
Caption: Structure of 2-Amino-1-ethylpyridinium iodide with carbon numbering.
Based on established chemical shift principles for pyridinium salts and substituted aromatic systems, a predicted 13C NMR spectrum is summarized in the table below.[1][2]
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Assignment |
| C8 (CH₃) | ~15-20 | Typical upfield signal for an sp³ hybridized methyl carbon. |
| C7 (CH₂) | ~50-55 | sp³ hybridized methylene carbon, significantly deshielded (shifted downfield) due to its direct attachment to the electropositive pyridinium nitrogen. |
| C3 | ~110-115 | Aromatic carbon shielded by the ortho/para directing amino group at C2. |
| C5 | ~115-120 | Aromatic carbon shielded by the para-amino group. |
| C4 | ~138-142 | Aromatic carbon least affected by the amino group but deshielded by the overall positive charge of the ring. |
| C6 | ~145-150 | Aromatic carbon adjacent to the cationic nitrogen, resulting in strong deshielding.[3] |
| C2 | ~155-160 | This quaternary carbon is subject to two strong, opposing effects: significant deshielding from the adjacent cationic nitrogen and shielding from the electron-donating amino group. The deshielding effect of the nitrogen is typically dominant. Quaternary carbons often show weaker signal intensity.[4] |
A Comparative Framework: Alternative Spectroscopic Techniques
While 13C NMR provides the carbon skeleton, a comprehensive structural confirmation relies on its synergy with other analytical methods. The workflow below illustrates a multi-technique approach to structural elucidation.
Caption: Workflow for comprehensive structural elucidation.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different proton environments, their neighboring protons (through spin-spin coupling), and the relative number of protons in each environment (through integration).
-
Strengths vs. 13C NMR: ¹H NMR is significantly more sensitive due to the ~99.98% natural abundance of the ¹H isotope, requiring less sample and shorter acquisition times. It provides crucial connectivity information through coupling patterns, which is absent in standard decoupled 13C NMR.
-
Complementary Information: For 2-Amino-1-ethylpyridinium iodide, ¹H NMR would show distinct signals for the -NH₂ protons, the three unique aromatic protons on the ring, and the ethyl group's -CH₂- and -CH₃ protons. The coupling between the ethyl protons (a quartet and a triplet) would confirm the ethyl moiety's presence.
-
Limitations: The chemical shift range is narrower than in 13C NMR, which can lead to signal overlap in complex molecules.
Mass Spectrometry (MS)
MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Strengths vs. 13C NMR: Its primary strength is the unequivocal determination of the molecular weight of the compound with very high accuracy (with High-Resolution Mass Spectrometry, HRMS). It requires a minuscule amount of sample.
-
Complementary Information: For this salt, MS would detect the cation [2-Amino-1-ethylpyridinium]⁺ and provide its exact mass. The fragmentation pattern can also offer clues about the molecule's structure, such as the loss of the ethyl group.
-
Limitations: MS does not provide detailed information about the specific carbon-carbon or carbon-hydrogen framework in the way NMR does. Isomers often cannot be distinguished by MS alone.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
-
Strengths vs. 13C NMR: IR is fast, requires minimal sample preparation, and is highly effective at identifying functional groups.
-
Complementary Information: An IR spectrum of the target compound would show characteristic stretching frequencies for the N-H bonds of the amino group (typically around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C and C=N bonds within the aromatic ring (around 1500-1650 cm⁻¹), and C-N bonds.[5][6]
-
Limitations: IR spectroscopy does not provide a complete picture of the molecular skeleton. It confirms the presence of functional groups but not how they are connected.
Summary and Conclusion
The following table provides a comparative summary of the discussed analytical techniques for the characterization of 2-Amino-1-ethylpyridinium iodide.
| Technique | Primary Information Provided | Strengths | Limitations |
| 13C NMR | Carbon skeleton, number and type of unique carbons. | Unambiguous carbon framework determination. | Low sensitivity, longer acquisition times, no coupling information in standard spectra. |
| ¹H NMR | Proton environments, connectivity (coupling), relative proton count. | High sensitivity, provides detailed connectivity data. | Narrower spectral range can lead to signal overlap. |
| Mass Spec. | Molecular weight, elemental composition (HRMS), fragmentation. | Extremely high sensitivity and accuracy for molecular weight. | Does not distinguish between isomers, provides limited connectivity data. |
| IR Spec. | Presence of functional groups. | Fast, simple, excellent for functional group identification. | Provides no information on the overall molecular skeleton or connectivity. |
References
-
El-Gaby, M. S. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
-
Leung, S. et al. (2001). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Arkivoc, 2001(2), 149-157. Available at: [Link]
-
Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1074. Available at: [Link]
-
Balaban, A. T., et al. (1980). 13C n.m.r. spectra of some pyrylium salts and related compounds. Organic Magnetic Resonance, 14(5), 343-347. Available at: [Link]
- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 729-734.
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Available at: [Link]
-
Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
Sources
- 1. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Comparative Mass Spectrometric Profiling: 2-Amino-1-ethylpyridinium Iodide vs. Neutral Analogs
Executive Summary
2-Amino-1-ethylpyridinium iodide represents a class of "fixed-charge" quaternary ammonium compounds. Unlike its neutral analog, 2-aminopyridine , which relies on solvent pH for protonation (
Key Findings:
-
Sensitivity: 2-Amino-1-ethylpyridinium exhibits pH-independent ionization, offering 10–50x higher signal stability in non-acidic mobile phases compared to 2-aminopyridine.
-
Fragmentation: The dominant fragmentation channel is the neutral loss of ethylene (28 Da), reverting the quaternary salt to the protonated aromatic amine.
-
Application: Ideal as an internal standard for quantification or as a charge-tagging reagent, avoiding the ion suppression often seen with pH-dependent amines.
Technical Deep Dive: Fragmentation Mechanics
To understand the performance difference, we must analyze the ion physics. The 2-Amino-1-ethylpyridinium cation (
The "Sacrificial" Chain Mechanism
In quaternary N-alkyl pyridinium salts, the alkyl chain (ethyl group) is the "sacrificial" moiety. The high internal energy from collision causes the C-N bond to cleave. However, this is not a homolytic cleavage (radical formation).[2] Instead, it proceeds via a concerted hydrogen transfer and elimination mechanism, expelling neutral ethylene (
Pathway Visualization
The following diagram illustrates the transition from the fixed-charge parent to the diagnostic fragments.
Figure 1: CID fragmentation pathway of 2-Amino-1-ethylpyridinium cation. The primary transition involves the loss of the ethyl chain as ethylene.
Comparative Analysis: Fixed-Charge vs. Neutral
This section compares the 2-Amino-1-ethylpyridinium cation (Product) against its direct alternative, the 2-Aminopyridine (Neutral Precursor).
Table 1: Performance Metrics in ESI(+) MS
| Feature | 2-Amino-1-ethylpyridinium (Salt) | 2-Aminopyridine (Neutral) | Implications |
| Precursor Ion ( | 123.09 ( | 95.06 ( | Salt provides a mass shift, moving signal away from solvent noise. |
| Ionization Mechanism | Pre-charged (pH Independent) | Protonation (pH Dependent) | Salt signal is stable even in basic mobile phases (pH > 8). |
| Primary Fragment | The salt's fragmentation confirms the alkyl chain presence. | ||
| Low-pH Sensitivity | High | High | Comparable in 0.1% Formic Acid. |
| High-pH Sensitivity | High (Unchanged) | Low (Suppressed) | CRITICAL: Salt is superior for high-pH LC separations. |
| Collision Energy (CE) | Lower CE required for alkyl loss | Higher CE required for ring break | Salt is easier to fragment for MS/MS confirmation. |
Mechanism of Difference
-
Neutral Alternative: 2-Aminopyridine (
) requires acidic conditions to exist as . In ammonium acetate buffers (pH 6-7), ionization efficiency drops significantly due to competition for protons. -
Product (Salt): The quaternary nitrogen retains its charge regardless of solvent conditions. This makes it an excellent choice for High-pH Reverse Phase Chromatography , where basic compounds are retained longer but usually ionize poorly.
Experimental Protocol: Validation Workflow
To replicate the fragmentation data and validate the stability comparison, follow this standardized flow injection analysis (FIA) protocol.
Reagents
-
Analyte A: 2-Amino-1-ethylpyridinium iodide (1 µg/mL in 50:50 MeOH:H2O).
-
Analyte B: 2-Aminopyridine (1 µg/mL in 50:50 MeOH:H2O).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: 10mM Ammonium Bicarbonate (pH ~8.0).
Step-by-Step Methodology
-
Source Optimization: Tune ESI parameters using Analyte A.
-
Capillary Voltage: 3.0 kV (Standard ESI).
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ethyl group).
-
Source Temp: 120°C.
-
-
Acquisition (MS1): Perform full scan (
50–200).-
Observe
123.1 for Analyte A. -
Observe
95.1 for Analyte B (only in Mobile Phase A).
-
-
MS/MS Characterization: Select
123.1 as precursor.-
Apply Collision Energy ramp: 5 -> 35 eV.
-
Checkpoint: At ~15-20 eV, the parent ion (123) should deplete, and the daughter ion (95) should dominate.
-
-
pH Stability Test:
-
Inject Analyte A and B separately using Mobile Phase B (pH 8).
-
Result: Analyte A maintains signal intensity. Analyte B signal drops by >90% or disappears.
-
Workflow Diagram
Figure 2: Experimental workflow for characterizing fragmentation patterns.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Aminopyridine. National Institute of Standards and Technology. [Link]
-
Piraud, M., et al. (2003).[3] ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.[3] [Link]
- Holcapek, M., et al. (2010). Structural analysis of quaternary ammonium salts by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
- University of Bristol. (2024). Mass Spectrometry Facility: Fragmentation of Quaternary Ammonium Ions. (General mechanism support for alkene loss).
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
UV-Vis Characterization of Pyridinium Iodides: A Technical Guide
Topic: UV-Vis Spectroscopic Characterization of Pyridinium Iodides Content Type: Technical Comparison & Characterization Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
Pyridinium iodides represent a specialized class of quaternary ammonium salts where the interaction between the pyridinium cation and the iodide anion creates unique optoelectronic properties. Unlike their chloride or bromide counterparts, pyridinium iodides exhibit a distinct charge-transfer (CT) absorption band in the UV-Visible region. This guide details the spectroscopic behavior of these compounds, comparing them against standard alternatives, and provides a validated protocol for their characterization.
Part 1: The Spectroscopic Signature
To characterize pyridinium iodides effectively, one must distinguish between the intrinsic transitions of the aromatic ring and the specific anion-cation interactions.
The Charge-Transfer (CT) Band
The defining feature of pyridinium iodides is the Interionic Charge-Transfer (CT) band .
-
Mechanism: Photo-excitation causes an electron transfer from the highest occupied molecular orbital (HOMO) of the iodide anion (
) to the lowest unoccupied molecular orbital (LUMO) of the pyridinium cation ( ). -
Spectral Position: Typically appears between 300 nm and 450 nm , often resulting in a yellow to orange coloration in non-polar solvents.
-
Significance: This band is absent in pyridinium chlorides and bromides because the ionization potentials of
and are significantly higher, pushing the CT transition deep into the vacuum UV region (< 200 nm).
Transitions
-
Position: ~250–265 nm.
-
Origin: Excitation within the pyridinium aromatic ring.
-
Behavior: This band is relatively insensitive to the counter-anion but sensitive to substituents on the pyridine ring.
Part 2: Comparative Analysis
Comparison A: Anion Effect (Iodide vs. Chloride/Bromide)
The choice of counter-ion drastically alters the spectral utility of the salt.
| Feature | Pyridinium Iodide | Pyridinium Chloride/Bromide | Implication |
| Visible Color | Yellow/Orange (Solvent dependent) | Colorless | Iodides allow visual monitoring of solvation state. |
| CT Band ( | 300–450 nm (Prominent) | < 220 nm ( inaccessible) | Iodides act as probes for electron affinity. |
| Redox Activity | High (Iodide is easily oxidized) | Low (Redox inert window) | Iodides are precursors for radical chemistry; Chlorides are preferred for inert electrolytes. |
| Solvatochromism | Strong Negative Solvatochromism | Negligible | Iodides are superior polarity probes (Z-scale). |
Comparison B: Quaternization Effect (Salt vs. Neutral Precursor)
Comparing N-Methylpyridinium Iodide to its precursor, Pyridine.
| Feature | Neutral Pyridine | N-Alkylpyridinium Iodide | Spectroscopic Shift |
| Primary Transition | CT Band ( | New Band Appearance | |
| Electronic State | Lone pair available | Lone pair involved in bond | Loss of |
| Water Solubility | Moderate | High (Ionic) | Distinct solvent cut-off requirements. |
Part 3: Solvatochromism & The Z-Scale
Pyridinium iodides are the standard for measuring solvent polarity via Kosower’s Z-values .
-
Mechanism: The ground state is an ionic pair (
), which is highly stabilized by polar solvents. The excited state is a radical pair ( ), which has a much lower dipole moment and is less stabilized by polarity. -
Result: As solvent polarity increases, the ground state energy lowers more than the excited state, increasing the energy gap (
).-
High Polarity (e.g., Water): Large
Blue Shift (Hypsochromic) Lower . -
Low Polarity (e.g., Chloroform): Small
Red Shift (Bathochromic) Higher .
-
Part 4: Experimental Protocol
Workflow Diagram
The following diagram outlines the critical decision points in the characterization workflow to ensure data integrity.
Caption: Operational workflow for UV-Vis characterization of pyridinium salts, emphasizing absorbance limits to prevent aggregation artifacts.
Step-by-Step Methodology
1. Solvent Selection
-
Requirement: Solvents must be "Spectroscopic Grade."
-
Critical Check: Ensure the solvent UV cut-off is below the expected
transition (approx. 250 nm).-
Recommended: Water, Methanol, Acetonitrile.
-
Avoid: Acetone (high UV cutoff), Benzene (overlap with aromatic bands).
-
2. Sample Preparation
Pyridinium iodides are prone to aggregation at high concentrations.
-
Stock Solution: Prepare a
M stock solution in a volumetric flask. -
Working Solution: Serially dilute to approx
M. -
Validation: Verify that the solution is clear. If the solution appears cloudy, filter through a 0.2
m PTFE filter (aggregation causes scattering, appearing as a false baseline lift).
3. Measurement Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV measurements < 300 nm.
-
Range: 200 nm – 600 nm.
-
Scan Speed: Medium (approx. 200–400 nm/min) to resolve vibronic structures if present.
4. Data Processing
-
Molar Absorptivity (
): Calculate using Beer-Lambert Law ( ). -
CT Band Identification: Look for the broad, structureless band in the 300–450 nm range.
-
Z-Value Calculation (Optional):
(Note: This formula applies specifically to the CT band energy in kcal/mol).
Part 5: Troubleshooting & Interpretation
| Observation | Probable Cause | Corrective Action |
| No CT Band (Colorless) | Solvent is too polar (Blue shift into UV) OR Anion exchange occurred (Iodide replaced). | Try a less polar solvent (e.g., DCM or Acetonitrile) to shift the band into the visible range. |
| Baseline Drift (> 0 at 600nm) | Scattering due to micro-precipitation or dust. | Filter sample; ensure cuvette faces are clean. |
| Peak Flattening | Detector saturation ( | Dilute sample until Absorbance is roughly 0.8–1.0. |
| New Peak over time | Photodegradation or Oxidation of Iodide ( | Keep samples in the dark; measure fresh. |
References
-
Kosower, E. M. (1958). "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values". Journal of the American Chemical Society.[3]
-
Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators". Chemical Reviews.
-
Mackay, R. A., & Poziomek, E. J. (1970). "Charge-transfer absorption spectrum of the N-methylpyridinium iodide ion pair". Journal of the American Chemical Society.[3]
-
PubChem. (n.d.). "Pyridinium Iodide Compound Summary". National Library of Medicine.
Sources
A Senior Application Scientist's Guide to Distinguishing 2-Amino-1-ethylpyridinium iodide from its Isomeric Impurities
For researchers and professionals in drug development, establishing the absolute purity and structural identity of an active pharmaceutical ingredient (API) is non-negotiable. The presence of isomeric impurities, which share the same molecular formula and mass but differ in atomic arrangement, can introduce unforeseen toxicological profiles and alter therapeutic efficacy. This guide provides an in-depth technical comparison of analytical methodologies for unequivocally distinguishing 2-Amino-1-ethylpyridinium iodide from its critical isomeric impurities, grounded in field-proven insights and experimental data.
The Challenge: Understanding the Isomeric Landscape
The synthesis of 2-Amino-1-ethylpyridinium iodide, typically via the ethylation of 2-aminopyridine, is not without its challenges. The starting material, 2-aminopyridine, can contain positional isomers (3-aminopyridine and 4-aminopyridine). Furthermore, the ethylation reaction itself can potentially occur on the exocyclic amino group, leading to a constitutional isomer. Therefore, a sample of 2-Amino-1-ethylpyridinium iodide may be contaminated with the following key isomers:
-
Target Molecule: 2-Amino-1-ethylpyridinium iodide
-
Positional Isomers: 3-Amino-1-ethylpyridinium iodide and 4-Amino-1-ethylpyridinium iodide
-
Constitutional Isomer: 2-(Ethylamino)pyridinium iodide (formed via protonation of N-ethyl-2-aminopyridine by hydroiodic acid)
Each of these isomers possesses the same mass, making their differentiation a non-trivial analytical task that demands a multi-technique approach.
Caption: Relationship between the target molecule and its key isomeric impurities.
Comparative Analysis of Analytical Techniques
No single technique provides a complete picture. A robust analytical strategy relies on the orthogonal application of several methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR is the most powerful technique for the definitive structural elucidation of isomers in solution. The chemical environment of each proton and carbon atom is unique, providing a distinct spectral fingerprint for each molecule.
Expertise & Experience: The Causality Behind NMR's Power
The key to differentiating these isomers lies in the predictable electronic effects within the pyridinium ring. The positively charged quaternary nitrogen atom strongly deshields adjacent protons and carbons, shifting their signals significantly downfield. The substitution pattern of the amino group further modulates the electronic environment, altering the chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons in a diagnostic manner.
¹H NMR Analysis:
-
2-Amino-1-ethylpyridinium iodide (Target): Will show four distinct aromatic protons. The proton at the C6 position (adjacent to the quaternary nitrogen) will be the most downfield. The characteristic ethyl group signals (a quartet and a triplet) will be present.
-
3-Amino-1-ethylpyridinium iodide: The protons at C2 and C6 (both adjacent to the nitrogen) will be the most downfield, creating a unique pattern.
-
4-Amino-1-ethylpyridinium iodide: This highly symmetric isomer will show only two distinct aromatic signals, both appearing as doublets (an AA'BB' system).
-
2-(Ethylamino)pyridinium iodide: This is not a quaternary salt. The ring nitrogen is protonated. The ¹H NMR will be highly pH-dependent, and the ethyl group signals will likely show coupling to the N-H proton under certain conditions. The key differentiator is the absence of the extreme downfield shift for the proton at C6 that is characteristic of N-alkylation.
2D NMR (NOESY): The Unambiguous Link A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof of the ethyl group's location. A cross-peak will be observed between the methylene protons of the ethyl group and the aromatic proton at the C6 position of the pyridinium ring, confirming N1-alkylation. This correlation would be absent in the 2-(Ethylamino) isomer.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it avoids the exchange of labile N-H protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a NOESY experiment to establish through-space correlations.
-
-
Processing: Process the data with appropriate window functions and perform phase and baseline corrections.
Data Summary: Expected ¹H NMR Aromatic Chemical Shifts
| Isomer | H2 | H3 | H4 | H5 | H6 | Expected Splitting Pattern |
| 2-Amino-1-ethyl | - | ~6.8 | ~7.7 | ~6.7 | ~8.3 | 4 distinct multiplets |
| 3-Amino-1-ethyl | ~8.4 | - | ~8.0 | ~7.5 | ~8.5 | 4 distinct multiplets |
| 4-Amino-1-ethyl | ~8.2 | ~6.9 | - | ~6.9 | ~8.2 | 2 doublets (AA'BB') |
Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. The key is the relative positions and splitting patterns.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is indispensable for separating and quantifying isomeric impurities. Its effectiveness hinges on selecting the appropriate stationary and mobile phases to exploit the subtle differences in the physicochemical properties of the isomers.
Expertise & Experience: Choosing the Right Separation Strategy
These pyridinium iodides are polar and permanently charged. While traditional reversed-phase (RP) chromatography on a C18 column can work, it often requires ion-pairing agents to achieve adequate retention and resolution, which can suppress MS signals and are difficult to remove from the column. A more elegant and robust approach involves either Hydrophilic Interaction Liquid Chromatography (HILIC) or using a stationary phase with alternative selectivity.
-
HILIC: This mode uses a polar stationary phase (e.g., bare silica, amide) and a high organic mobile phase. It is ideal for retaining and separating very polar compounds like these quaternary salts.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity to C18. The phenyl groups offer π-π interactions with the aromatic pyridinium ring, which can be highly effective in resolving positional isomers.[1]
Caption: Logical workflow for HPLC method development.
Experimental Protocol: HPLC-UV
-
Instrument: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
This method provides a good starting point for achieving separation based on differential π-π interactions and polarity.[2][3]
Mass Spectrometry (MS): Fragmentation Fingerprints
While MS cannot distinguish isomers based on the parent mass of the cation, tandem mass spectrometry (MS/MS) can generate unique fragmentation patterns.[4] By isolating the parent ion and subjecting it to collision-induced dissociation (CID), different bond cleavages will be favored depending on the isomer's structure.
Expertise & Experience: Predicting Fragmentation For the N-ethylated positional isomers, a primary fragmentation pathway will be the loss of an ethylene molecule (28 Da) via a Hofmann-type elimination. The stability of the resulting aminopyridine radical cation will differ, potentially leading to different relative abundances of fragment ions. The 2-(Ethylamino)pyridinium isomer, being a protonated amine rather than a quaternary salt, would likely show a primary loss of the ethyl radical, leading to a different fragmentation pathway and signature.
Experimental Protocol: LC-MS/MS
-
LC System: Couple the HPLC system described above to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: A triple quadrupole or Orbitrap instrument capable of MS/MS.
-
MS Method:
-
Full Scan: Scan from m/z 100-300 to detect the parent ion.
-
MS/MS: Isolate the parent ion (m/z of the cation) and apply varying collision energies to generate a fragmentation spectrum.
-
X-ray Crystallography: The Gold Standard
For absolute, unambiguous structural confirmation, single-crystal X-ray crystallography is the ultimate authority.[5][6] It provides a three-dimensional map of electron density, revealing the precise location of each atom and the connectivity of the molecule.
Application & Trustworthiness This technique is not used for routine batch analysis due to the requirement of a high-quality single crystal. However, it is the gold standard for establishing the structure of a primary reference standard. This certified standard can then be used to qualify the results from other, higher-throughput methods like HPLC and NMR. The crystal structure of a related compound, 2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide, demonstrates the power of this technique in confirming molecular geometry and packing.[7]
Experimental Protocol: A Brief Overview
-
Crystallization: Grow a single crystal of the purified compound, typically by slow evaporation from a suitable solvent system. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.[8]
-
Structure Solution & Refinement: The resulting diffraction pattern is computationally processed to generate an electron density map, from which the molecular structure is solved and refined.[9]
Integrated Analytical Strategy & Recommendations
A self-validating system for quality control should leverage the strengths of these orthogonal techniques.
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. lcms.cz [lcms.cz]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
